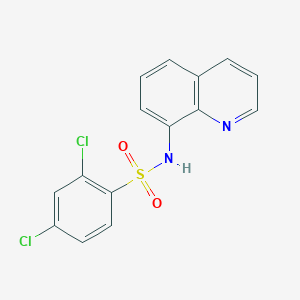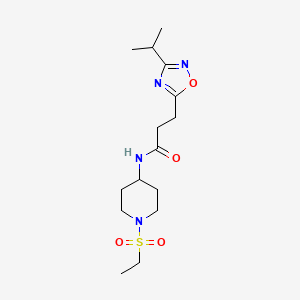![molecular formula C15H15ClN2O2 B7497493 N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497493.png)
N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive impairments associated with various neurological disorders. TAK-915 is a selective antagonist of the GABA-A α5 receptor, which is predominantly expressed in the hippocampus and is involved in the regulation of learning and memory processes.
作用機序
N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide selectively blocks the GABA-A α5 receptor, which is predominantly expressed in the hippocampus. This receptor subtype is known to play a critical role in the regulation of learning and memory processes. By blocking the GABA-A α5 receptor, this compound enhances the activity of the hippocampal network, which is involved in the formation and retrieval of memories. This compound also improves cognitive function and memory retention by selectively blocking the GABA-A α5 receptor in the hippocampus.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory retention in preclinical models of cognitive impairment associated with various neurological disorders. This compound selectively blocks the GABA-A α5 receptor in the hippocampus, which enhances the activity of the hippocampal network involved in the formation and retrieval of memories. This compound also enhances the activity of the prefrontal cortex, which is involved in executive function and decision-making.
実験室実験の利点と制限
N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of the GABA-A α5 receptor, which allows for the specific targeting of this receptor subtype. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, this compound has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in chronic dosing studies. This compound may also have off-target effects on other GABA-A receptor subtypes, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the development of N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide. One potential application is in the treatment of cognitive impairments associated with Alzheimer's disease. This compound has been shown to improve cognitive function and memory retention in preclinical models of Alzheimer's disease, and further studies are needed to determine its efficacy in clinical trials. Another potential application is in the treatment of cognitive impairments associated with schizophrenia and autism spectrum disorder. This compound has been shown to improve cognitive function and memory retention in preclinical models of these disorders, and further studies are needed to determine its efficacy in clinical trials. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in chronic dosing studies.
合成法
The synthesis of N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyridine ring, which is achieved by the condensation of 2-chloronicotinic acid with dimethylformamide dimethyl acetal under basic conditions. The resulting pyridine derivative is then subjected to a series of functional group transformations to yield the final product, this compound. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
科学的研究の応用
N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied in preclinical models of cognitive impairment associated with various neurological disorders, such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. In these studies, this compound has been shown to improve cognitive function and memory retention by selectively blocking the GABA-A α5 receptor in the hippocampus. This compound has also been shown to enhance the activity of the hippocampal network, which is involved in the formation and retrieval of memories.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-17-8-7-12(9-14(17)19)15(20)18(2)10-11-3-5-13(16)6-4-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPQSSMRAJVREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(tert-butylamino)-2-oxoethyl]-N-methyl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7497414.png)
![Furan-3-yl-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7497422.png)

![[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7497433.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7497435.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7497436.png)

![N-benzyl-2-[(4-sulfamoylphenyl)sulfonylamino]acetamide](/img/structure/B7497448.png)

![N-[(3-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497469.png)
![N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7497474.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)
![methyl 4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7497506.png)
![1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7497511.png)
